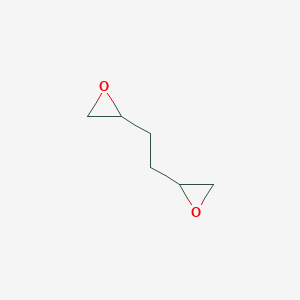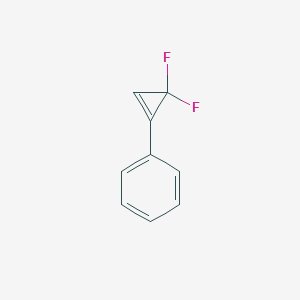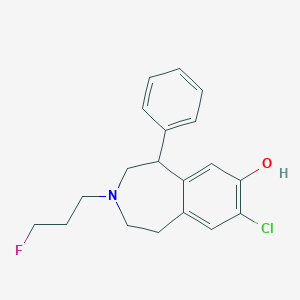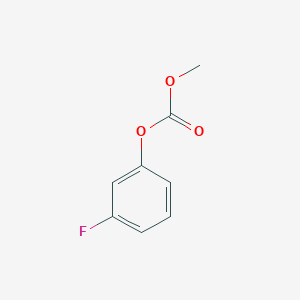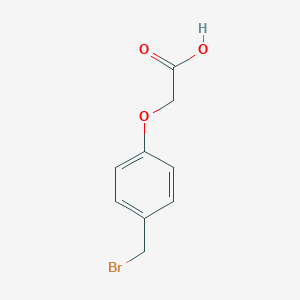
4-(Bromomethyl)phenoxyacetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrochemical Determination of 4-BPA
Specific Scientific Field
This application falls under the field of Biosensors and Electrochemistry .
Summary of the Application
4-BPA is a plant growth regulator that can control weeds, accelerate plant growth, and enhance the fruit setting rate . The determination of plant growth regulators like 4-BPA is of great importance for the quality monitoring of crops . In this application, 4-BPA is detected via an electrochemical method for the first time .
Methods of Application or Experimental Procedures
A CeO2-decorated electrochemical exfoliated graphene (eGr) composite (CeO2/eGr) was constructed as the sensor for sensitive detection of 4-BPA . This is due to the synergistic effect of the excellent catalytic active sites of CeO2 and good electron transference of the eGr . The electrochemical determination for 4-BPA follows a diffusion-controlled process on the CeO2/eGr electrode, which involves 2 electrons in the transference process .
Results or Outcomes
The developed CeO2/eGr sensor displayed a good linearity in a wide range from 0.3 to 150 µmol/L and the lowest detection limit of 0.06 µmol/L for 4-BPA detection . This developed CeO2/eGr sensor has excellent repeatability with a relative standard deviation (RSD) of 2.35% in 10 continuous measurements . Moreover, the practical application of the sensor for 4-BPA detection in apple juice has recoveries in the range of 90–108% . This proposed CeO2/eGr sensor shows great potential for detecting plant growth regulators in the agricultural industry .
Synthesis of Serine Protease Inhibitor
Specific Scientific Field
This application falls under the field of Biochemistry and Medicinal Chemistry .
Summary of the Application
4-BPA is used as a precursor for the synthesis of serine protease inhibitors . Serine proteases are a type of enzyme that play important roles in digestion, immune response, blood clotting, and cell division. Inhibitors of these enzymes can be used in the treatment of diseases such as cancer, inflammation, and viral infections .
Methods of Application or Experimental Procedures
The specific methods of synthesis are not provided in the source . However, the synthesis of serine protease inhibitors generally involves complex organic chemistry reactions, including condensation, substitution, and elimination reactions .
Results or Outcomes
The specific outcomes are not provided in the source . However, the successful synthesis of a serine protease inhibitor could potentially lead to the development of new therapeutic drugs .
Biological Remediation of Phenoxy Herbicide-Contaminated Environments
Specific Scientific Field
This application falls under the field of Environmental Science and Bioremediation .
Summary of the Application
Phenoxy herbicides such as 4-BPA are widely used in agriculture to control broadleaf weeds . Although their application has helped to increase the yield and value of crops, they are also recognized as a source of emerging environmental contamination . Therefore, there is an urgent need to identify nature-based methods based on appropriate biological remediation techniques, such as bio-, phyto-, and rhizoremediation, that enable the effective elimination of phenoxy herbicides from the environment .
Methods of Application or Experimental Procedures
Bioremediation typically harnesses microorganisms and their ability to utilize recalcitrant contaminants in complete degradation processes . Phytoremediation is a cost-effective, environmentally friendly strategy that uses plants to transform or mineralize xenobiotics to less or nontoxic compounds . Rhizoremediation (microbe-assisted phytoremediation), in turn, is based on the interactions between plant roots, root exudates enriched in plant secondary metabolites, soil, and microorganisms .
Results or Outcomes
The specific outcomes are not provided in the source . However, the successful application of these remediation techniques could potentially lead to the safe removal of phenoxy herbicides from the environment .
Synthesis of Novel Radiotherapy Sensitizers
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Oncology .
Summary of the Application
4-BPA is used as a precursor for the synthesis of novel radiotherapy sensitizers . Radiotherapy is a vital approach for brain tumor treatment. However, the non-sensitivity of tumor cells in the hypoxic area of solid tumors to radiotherapy may cause radioresistance . Therefore, radiotherapy sensitizers that increase the oxygen concentration within the tumor are promising for increasing the effectiveness of radiation .
Methods of Application or Experimental Procedures
Inspired by hemoglobin allosteric oxygen release regulators, a series of novel phenoxyacetic acid analogues were designed and synthesized . A numerical method was applied to determine the activity and safety of newly synthesized compounds .
Results or Outcomes
In vitro studies on the evaluation of red blood cells revealed that compounds improve the oxygen-releasing property effectively compared to positive control efaproxiral . An in vivo activity assay confirmed that one of the compounds exhibited a radiosensitization effect on orthotopically transplanted glioblastoma in mouse brains . Moreover, a pharmacokinetic study in rats showed that the compound was orally available .
Synthesis of a Novel Crown Ether Receptor
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
4-BPA is used in the synthesis of a novel crown ether receptor . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are used in a variety of applications, including as phase transfer catalysts and as hosts in supramolecular chemistry .
Methods of Application or Experimental Procedures
The specific methods of synthesis are not provided in the source . However, the synthesis of crown ethers generally involves complex organic chemistry reactions .
Results or Outcomes
The specific outcomes are not provided in the source . However, the successful synthesis of a crown ether receptor could potentially lead to the development of new materials with unique properties .
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-(bromomethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFFWUSSQYARLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426686 | |
| Record name | 4-(BROMOMETHYL)PHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)phenoxyacetic acid | |
CAS RN |
126771-41-3 | |
| Record name | 4-(BROMOMETHYL)PHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



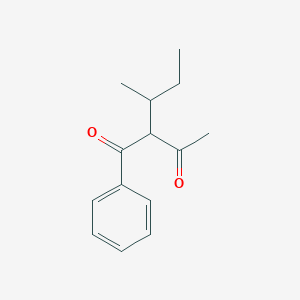
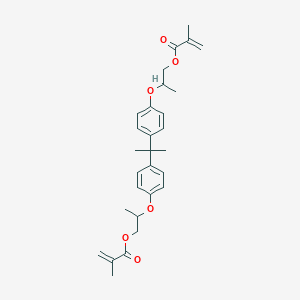
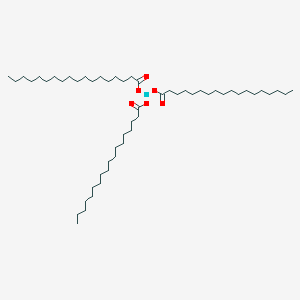
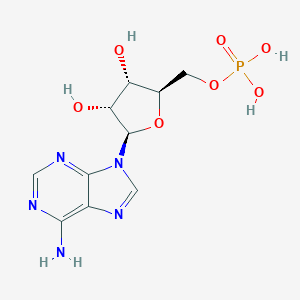
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
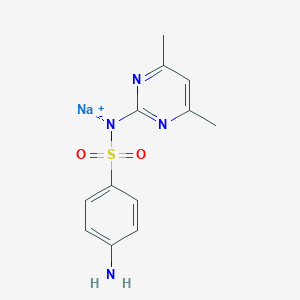
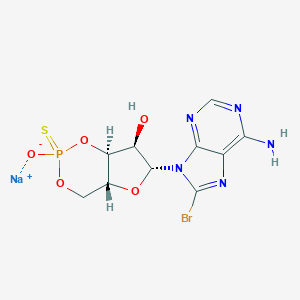
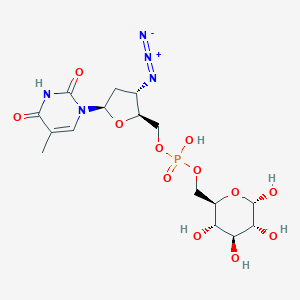
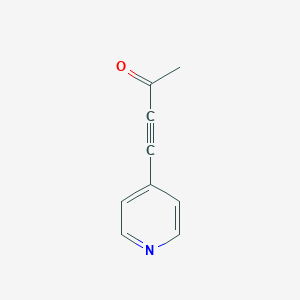
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)
